molecular formula C22H15ClFNO3S B2877744 [4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114852-87-7

[4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No.: B2877744
CAS No.: 1114852-87-7
M. Wt: 427.87
InChI Key: CAHIRNJGVUNVTF-UHFFFAOYSA-N
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Description

The compound 4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone features a benzothiazine core substituted with a 4-chlorophenyl group at position 4, a fluorine atom at position 6, and a sulfone group (1,1-dioxido). The methanone moiety is attached to a 4-methylphenyl group.

Properties

IUPAC Name

[4-(4-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFNO3S/c1-14-2-4-15(5-3-14)22(26)21-13-25(18-9-6-16(23)7-10-18)19-12-17(24)8-11-20(19)29(21,27)28/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHIRNJGVUNVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Similar compounds have been shown to interact with their targets, leading to changes in cellular processes. The interaction often involves binding to the target receptor, which can inhibit or activate the receptor’s function, leading to downstream effects.

Biological Activity

The compound 4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (CAS Number: 1114852-87-7) is a synthetic organic molecule with a complex structure that includes a benzothiazin moiety. Its unique arrangement of functional groups suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC22H15ClFNO3S
Molecular Weight427.9 g/mol
IUPAC Name4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
CAS Number1114852-87-7

The presence of the chlorophenyl and methylphenyl groups enhances the lipophilicity of the compound, potentially influencing its interaction with biological targets.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

  • Antimicrobial Activity : The chlorophenyl group is known to enhance antimicrobial properties. Studies suggest that derivatives with similar structures show significant antibacterial and antifungal activity against various pathogens .
  • Enzyme Inhibition : The compound may act as an inhibitor for several enzymes, including cyclooxygenase (COX) and lipoxygenases (LOX). Inhibitory studies have shown that related compounds demonstrate moderate activity against these enzymes, which are crucial in inflammatory processes .
  • Anticancer Potential : Preliminary studies suggest that compounds with a benzothiazin structure may possess anticancer properties. Similar derivatives have been evaluated for cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T cells, showing promising results .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various benzothiazine derivatives, including those structurally similar to our compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting a potential therapeutic role in treating infections .

Case Study 2: Enzyme Inhibition

Docking studies were performed to evaluate the interaction of related compounds with COX and LOX enzymes. The findings revealed that the presence of electron-withdrawing groups like fluorine enhances binding affinity, leading to increased inhibitory activity .

Computational Predictions

Computational methods have been employed to predict the biological activity of 4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. These studies suggest potential interactions with:

  • Cholinesterases : Implicated in neurodegenerative diseases.
  • β-secretase : A target for Alzheimer's disease therapy.
    The predicted binding affinities highlight its potential as a multi-target drug candidate .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the benzothiazine core through cyclization reactions.
  • Introduction of the chlorophenyl and methylphenyl substituents via electrophilic aromatic substitution.
  • Final modifications to ensure purity and yield suitable for biological testing.

Scientific Research Applications

4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic organic molecule with a complex structure that includes a benzothiazin moiety. The unique arrangement of functional groups suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Research indicates that 4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone may exhibit various biological activities:

  • Antimicrobial Activity: The chlorophenyl group is known to enhance antimicrobial properties. Studies suggest that derivatives with similar structures show significant antibacterial and antifungal activity against various pathogens.
  • Enzyme Inhibition: The compound may act as an inhibitor for several enzymes, including cyclooxygenase (COX) and lipoxygenases (LOX). Inhibitory studies have shown that related compounds demonstrate moderate activity against these enzymes, which are crucial in inflammatory processes.
  • Anticancer Potential: Preliminary studies suggest that compounds with a benzothiazin structure may possess anticancer properties. Similar derivatives have been evaluated for cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T cells, showing promising results.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various benzothiazine derivatives, including those structurally similar to 4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting a potential therapeutic role in treating infections.

Case Study 2: Enzyme Inhibition

Docking studies were performed to evaluate the interaction of related compounds with COX and LOX enzymes. The findings revealed that the presence of electron-withdrawing groups like fluorine enhances binding affinity, leading to increased inhibitory activity.

Computational Predictions

Computational methods have been employed to predict the biological activity of 4-(4-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. These studies suggest potential interactions with:

  • Cholinesterases: Implicated in neurodegenerative diseases.
  • β-secretase: A target for Alzheimer's disease therapy.

The predicted binding affinities highlight its potential as a multi-target drug candidate.

Disclaimer

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences and Similarities

The target compound belongs to a class of benzothiazine derivatives with sulfone and aryl methanone substituents. Below is a comparative analysis of its structural analogs:

Table 1: Structural and Molecular Comparison
Compound Name Benzothiazine Substituents Methanone Substituent Molecular Formula Molecular Weight Notable Features
Target Compound 4-(4-chlorophenyl), 6-fluoro 4-methylphenyl C23H16ClFNO3S 440.89 Combines Cl (electron-withdrawing), F, and lipophilic 4-methylphenyl .
4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-(3,5-dimethoxyphenyl), 6-fluoro 2,4-dimethylphenyl C25H22FNO5S 467.51 Methoxy groups (electron-donating) enhance solubility; dimethylphenyl adds steric bulk .
4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-(4-chlorophenyl) Phenyl C22H15ClNO3S 408.87 Lacks 6-fluoro; phenyl group reduces lipophilicity compared to methylphenyl .
4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-(3-chloro-4-methylphenyl), 6-fluoro 4-ethoxyphenyl C24H20ClFNO4S 480.93 Ethoxy group increases lipophilicity; adjacent Cl and methyl may hinder rotation .
{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone Benzothiazole core (non-benzothiazine) 4-chlorophenyl C21H13Cl2NO2S 414.29 Different heterocyclic system; exhibits C-H···N/O hydrogen bonds in crystal lattice .

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. In contrast, the 3,5-dimethoxyphenyl group in the analog from provides electron-donating effects, which may improve solubility but reduce membrane permeability.

The 4-ethoxyphenyl group in ’s compound introduces greater bulk and lipophilicity, which could impact metabolic stability .

Crystal Packing and Intermolecular Interactions :

  • The benzothiazole derivative () demonstrates C-H···N/O hydrogen bonds and C-H···π interactions in its crystal structure, contributing to solid-state stability . Similar interactions may occur in the target compound, though crystallographic data are unavailable.

Research Implications and Gaps

  • Biological Activity: No data are provided on the biological activity of the target compound or its analogs.
  • Physicochemical Data : Experimental data on solubility, melting points, or stability are absent but critical for applications in drug design or material science.

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